molecular formula C9H14O2 B14227700 3,6-Dimethoxy-3-methylcyclohexa-1,4-diene CAS No. 573939-90-9

3,6-Dimethoxy-3-methylcyclohexa-1,4-diene

Cat. No.: B14227700
CAS No.: 573939-90-9
M. Wt: 154.21 g/mol
InChI Key: JSSGWRBEQNBWIV-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-3-methylcyclohexa-1,4-diene is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexa-1,4-diene, where two methoxy groups and one methyl group are attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethoxy-3-methylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the electrochemical preparation from p-xylene. The process typically involves the treatment of cis/trans-3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene under acidic conditions (acetic, trifluoroacetic, sulfuric, or a Lewis acid) to yield 2-methoxy-1,4-dimethylbenzene . The use of aqueous hydrochloric or hydrofluoric acid can produce 2,5-dimethylphenol, while hydrogen chloride can yield a mixture of 2- and 3-chloro-p-xylene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the electrochemical synthesis method mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-3-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dimethoxy-3-methylcyclohexa-1,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-dimethoxy-3-methylcyclohexa-1,4-diene involves its interaction with molecular targets through various pathways. For example, in nucleophilic substitution reactions, the compound undergoes benzylic nucleophilic substitution, where nucleophiles attack the benzylic positions, leading to the formation of substituted products . The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethoxy-3-methylcyclohexa-1,4-diene is unique due to the presence of methoxy groups, which influence its reactivity and chemical properties. These groups can participate in various chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

573939-90-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3,6-dimethoxy-3-methylcyclohexa-1,4-diene

InChI

InChI=1S/C9H14O2/c1-9(11-3)6-4-8(10-2)5-7-9/h4-8H,1-3H3

InChI Key

JSSGWRBEQNBWIV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(C=C1)OC)OC

Origin of Product

United States

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